1-Hydroxypyrene β-D-Glucuronide Methyl Ester
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Overview
Description
1-Hydroxypyrene β-D-Glucuronide Methyl Ester is a chemical compound with the molecular formula C23H20O7 and a molecular weight of 408.40 . It is an intermediate used in the preparation of 1-Hydroxypyrene β-D-Glucuronide, which is a metabolite of 1-Hydroxypyrene . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 1-Hydroxypyrene β-D-Glucuronide Methyl Ester involves several steps. The primary synthetic route includes the glucuronidation of 1-Hydroxypyrene followed by methylation. The reaction conditions typically involve the use of glucuronic acid derivatives and methylating agents under controlled temperature and pH conditions
Chemical Reactions Analysis
1-Hydroxypyrene β-D-Glucuronide Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, 1-Hydroxypyrene.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Hydroxypyrene β-D-Glucuronide Methyl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It serves as a biomarker for the study of polycyclic aromatic hydrocarbon (PAH) metabolism.
Medicine: Research involving this compound helps in understanding the metabolic pathways of PAHs, which are known carcinogens.
Mechanism of Action
The mechanism of action of 1-Hydroxypyrene β-D-Glucuronide Methyl Ester involves its role as an intermediate in the metabolism of 1-Hydroxypyrene. It is formed through the glucuronidation of 1-Hydroxypyrene, a process catalyzed by the enzyme UDP-glucuronosyltransferase. This reaction increases the solubility of 1-Hydroxypyrene, facilitating its excretion from the body . The molecular targets and pathways involved include the liver enzymes responsible for glucuronidation and the transport proteins that excrete the metabolite.
Comparison with Similar Compounds
1-Hydroxypyrene β-D-Glucuronide Methyl Ester can be compared with other similar compounds such as:
1-Hydroxypyrene β-D-Glucuronide: The direct glucuronide conjugate of 1-Hydroxypyrene.
1-Hydroxypyrene: The parent compound from which the glucuronide and methyl ester derivatives are synthesized.
Other PAH Metabolites: Compounds like 1-Naphthol and 2-Naphthol glucuronides, which are also metabolites of PAHs.
The uniqueness of this compound lies in its specific role as an intermediate in the synthesis of 1-Hydroxypyrene β-D-Glucuronide, making it a valuable tool for studying PAH metabolism .
Properties
CAS No. |
27735-78-0 |
---|---|
Molecular Formula |
C₂₃H₂₀O₇ |
Molecular Weight |
408.4 |
Synonyms |
1-Pyrenyl β-D-Glucopyranosiduronic Acid Methyl Ester |
Origin of Product |
United States |
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